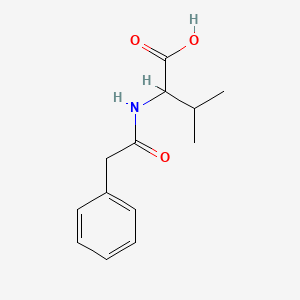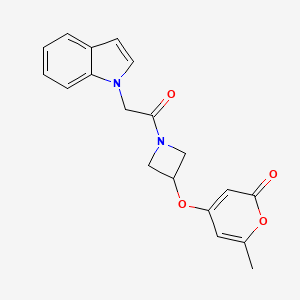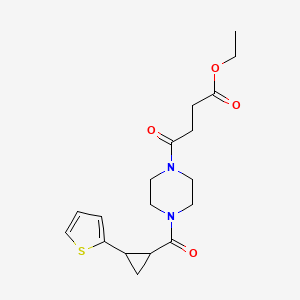
3-Methyl-2-(2-phenylacetamido)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methyl-2-(2-phenylacetamido)butanoic acid, commonly known as MPAA, is a synthetic compound that belongs to the class of N-substituted glycine derivatives. It is an important intermediate in the synthesis of various biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. MPAA has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Scientific Research Applications
Antidiabetic Potential
The study by Nazir et al. (2018) investigates the antidiabetic potential of various synthetic compounds, including derivatives of indolyl butanoic acid, which share a structural similarity with 3-Methyl-2-(2-phenylacetamido)butanoic acid. These compounds showed promising inhibition of the α-glucosidase enzyme, indicating potential as antidiabetic agents (Nazir et al., 2018).
Detection of Staphylococcus aureus
Research by Hu et al. (2020) and Chen et al. (2018) revealed that 3-methyl-butanoic acid, a compound structurally related to this compound, can be used as a volatile biomarker for detecting Staphylococcus aureus in pork and milk. This compound's production correlates significantly with the growth of S. aureus, indicating its potential as a rapid and cost-effective detection method in food safety applications (Hu et al., 2020); (Chen et al., 2018).
Solubility and Dissolution Properties
Li et al. (2019) conducted a study on the solubility behavior of 2-phenylacetamide in various solvents, which is relevant for understanding the solubility and dissolution properties of similar compounds like this compound. This research can aid in the development of efficient separation and reaction processes in industrial applications (Li et al., 2019).
Antimicrobial and Enzyme Inhibition Activity
Danish et al. (2021) synthesized a sulfonamide ligand closely related to this compound and studied its metal complexes. The compounds exhibited notable antimicrobial and enzyme inhibition activities, suggesting their potential application in medicinal chemistry (Danish et al., 2021).
Biosynthesis of L-Phosphinothricin
Kang et al. (2019) identified an amidase from Leclercia adecarboxylata capable of catalyzing compounds structurally related to this compound for the efficient biosynthesis of L-phosphinothricin, an environmentally benign herbicide. This highlights the potential of using similar compounds in biotechnological applications (Kang et al., 2019).
Reactivity with Singlet Oxygen
Amekura et al. (2022) studied Edaravone, a compound related to this compound, focusing on its reactivity with singlet oxygen. This research provides insight into the antioxidant mechanisms and potential therapeutic applications of similar compounds (Amekura et al., 2022).
In Vivo Pharmacological Studies
Maleki et al. (2019) synthesized a carbon-14 labeled version of 2-(2-mercaptoacetamido)-3-phenylpropanoic acid, a structurally similar compound, to study its mechanism of action in vivo. This indicates the potential for similar research using this compound (Maleki et al., 2019).
Properties
IUPAC Name |
3-methyl-2-[(2-phenylacetyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)12(13(16)17)14-11(15)8-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGOZOLLBLTSIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2685685.png)
![2,2-difluoro-N-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2685688.png)

![1'-Butyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2685693.png)
![6-allyl-4-(4-bromophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2685695.png)

![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/no-structure.png)





![Methyl 2-[1-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2685706.png)
